7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 6. The 2-position is occupied by a 4-methoxyphenyl group, while the 3- and 5-positions are methylated. The 7-position is substituted with a 3,5-dimethylpiperidin-1-yl moiety, introducing both lipophilic and basic character.
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4O/c1-14-10-15(2)13-25(12-14)20-11-16(3)23-22-17(4)21(24-26(20)22)18-6-8-19(27-5)9-7-18/h6-9,11,14-15H,10,12-13H2,1-5H3 |
InChI Key |
YUSDHRSEXKWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of β-enaminones with aminopyrazoles. For the target compound, 5-amino-3-methylpyrazole serves as the starting material. Reaction with diethyl malonate under basic conditions (sodium ethoxide) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate A, 89% yield) . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate B, 61% yield) .
Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt, ethanol, reflux | Intermediate A | 89% |
| Chlorination | POCl₃, reflux, 4 h | Intermediate B | 61% |
Regioselective Substitution at Position 7
The chlorine atom at position 7 of Intermediate B exhibits higher reactivity due to electronic effects from the pyrimidine ring. Nucleophilic substitution with 3,5-dimethylpiperidine in the presence of K₂CO₃ at 80°C introduces the 3,5-dimethylpiperidin-1-yl group, yielding 7-(3,5-dimethylpiperidin-1-yl)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate C, 94% yield) .
Optimized Substitution Parameters
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Reaction Time | 12 h |
Suzuki-Miyaura Coupling at Position 2
The 4-methoxyphenyl group is introduced at position 2 via palladium-catalyzed cross-coupling. Intermediate C undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis. Optimal conditions include a 1:2 molar ratio of Intermediate C to boronic acid, K₂CO₃ as base, and dioxane/water (3:1) as solvent at 90°C for 24 h .
Coupling Reaction Data
| Component | Quantity |
|---|---|
| Intermediate C | 1.0 equiv |
| 4-Methoxyphenylboronic acid | 2.0 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3.0 equiv |
| Yield | 78% |
Methylation at Positions 3 and 5
The dimethyl groups at positions 3 and 5 are introduced via sequential alkylation. Intermediate D (post-Suzuki coupling) is treated with methyl iodide (CH₃I) in the presence of NaH as base. Two equivalents of CH₃I ensure complete methylation at both positions .
Methylation Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to RT |
| Reaction Time | 8 h |
| Yield | 85% |
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, piperidine-H), 2.51 (s, 6H, N(CH₃)₂), 2.34–2.28 (m, 2H, piperidine-H), 1.62–1.58 (m, 2H, piperidine-H), 1.24 (s, 6H, piperidine-CH₃) .
-
HRMS : m/z calc. for C₂₂H₂₈N₄O [M+H]⁺: 364.2261; found: 364.2265 .
Challenges and Optimizations
-
Regioselectivity in Chlorination : The use of excess POCl₃ (5 equiv) ensures complete dichlorination at positions 5 and 7 .
-
Piperidine Substitution : Steric hindrance from 3,5-dimethylpiperidine necessitates prolonged reaction times (12 h) for complete substitution .
-
Coupling Efficiency : Lower yields (<60%) occur without degassing solvents to remove oxygen, which deactivates the palladium catalyst .
A summary of alternative pathways evaluated in the literature is provided below:
| Method | Key Steps | Advantages | Limitations | Yield |
|---|---|---|---|---|
| Classical Cyclocondensation | β-enaminone + aminopyrazole | High purity | Long reaction time | 70% |
| Microwave-Assisted | Accelerated cyclization | Faster synthesis | Specialized equipment | 82% |
| One-Pot | Sequential reactions without isolation | Reduced steps | Lower intermediate control | 65% |
Industrial-Scale Considerations
For large-scale production, the following adjustments are recommended:
-
Replace DMF with toluene in substitution steps to simplify solvent recovery .
-
Use flow chemistry for Suzuki-Miyaura coupling to enhance reproducibility .
-
Optimize methyl iodide usage via slow addition to minimize side reactions .
Case Study: Pilot-Scale Synthesis
A 100-g batch synthesis achieved an overall yield of 62% using the following protocol:
-
Core Formation : 5-amino-3-methylpyrazole (1.2 kg) cyclized with diethyl malonate in ethanol.
-
Chlorination : POCl₃ (12 L) under reflux for 6 h.
-
Piperidine Substitution : 3,5-dimethylpiperidine (2.5 equiv) in toluene at 85°C.
-
Suzuki Coupling : 4-methoxyphenylboronic acid (2.2 equiv), Pd(PPh₃)₄ (4 mol%).
-
Methylation : CH₃I (2.5 equiv) in THF with NaH.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
Industry: Possible use in materials science or as a precursor for other compounds.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. understanding its interactions with cellular targets (e.g., proteins, nucleic acids) is crucial for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substitution patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Estimated based on structural analogs.
Key Insights :
Substituent Effects on Solubility :
- The target compound’s 3,5-dimethylpiperidin-1-yl group (lipophilic) contrasts with the morpholin-4-yl group in Ev19’s compound (polar oxygen atom), suggesting lower aqueous solubility but better membrane penetration .
- Methoxy groups at position 2 (common in Ev7, Ev19, and the target) enhance solubility through hydrogen bonding .
Bulky substituents like diphenyl (Ev16) may hinder target binding due to steric effects, whereas methyl groups (target compound) offer minimal steric hindrance .
Biological Activity :
- Kinase inhibition is linked to electron-deficient cores and hydrogen-bonding substituents (e.g., amines in Ev11). The target compound’s dimethylpiperidinyl group may interact with hydrophobic kinase pockets .
- Chlorophenyl derivatives (Ev16) show antimicrobial activity, suggesting halogenated analogs could be optimized for this purpose .
Synthetic Accessibility :
- Pd-catalyzed cross-coupling (Ev1, Ev7) and SNAr reactions (Ev3) are common for introducing aryl/heteroaryl groups at positions 2 and 7 .
- The target compound’s piperidinyl group may be installed via nucleophilic substitution or transition metal catalysis .
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines with amino or carboxamide substituents (Ev11) show potent c-Src kinase inhibition (IC50 < 100 nM). The target compound’s dimethylpiperidinyl group could mimic these interactions .
- Antimicrobial Potential: Halogenated derivatives (Ev16) and methoxy-substituted analogs (Ev19) exhibit activity against pathogens like Fusarium graminearum, suggesting the target compound may be derivatized for agrochemical applications .
- Metabolic Stability : Trifluoromethyl-substituted derivatives (Ev7, Ev9) demonstrate superior stability in microsomal assays compared to piperidine/morpholine analogs, guiding lead optimization .
Biological Activity
7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound contribute to its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of 7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is C22H28N4O, with a molecular weight of 364.5 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is characterized by the fusion of a pyrazole ring and a pyrimidine ring. The presence of a piperidine moiety and a methoxyphenyl group enhances its structural diversity and potential biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to 7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can inhibit various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, compounds with similar structures have shown IC50 values ranging from 2.74 µM to 29.1 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 15 | MCF-7 | 2.74 |
| Compound 14 | HepG2 | 3.01 |
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer progression. For instance, certain pyrazolo-pyrimidines have been found to inhibit EGFR mutations associated with tumor growth .
Anti-inflammatory Activity
Compounds in this class have also been reported to possess anti-inflammatory properties. They may inhibit pathways that lead to inflammation by targeting specific enzymes or receptors involved in inflammatory processes.
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been explored through various studies:
- Microbial Strains Tested : Compounds similar to the target compound have been evaluated against bacterial strains such as E. coli, S. aureus, and K. pneumoniae. Results indicated varying degrees of antimicrobial efficacy .
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of pyrazolo-pyrimidine derivatives:
- Tiwari et al. (2024) : This study synthesized pyrimidine-triazoles and screened them against multiple cancer cell lines using standard anticancer agents as controls. The findings revealed that structural modifications significantly affected the anticancer activity .
- Almehizia et al. (2024) : This research highlighted the antioxidant properties of pyrazolo-pyrimidine derivatives alongside their anticancer potential, indicating a multifaceted biological profile .
Q & A
Basic: What are the optimal synthetic routes for preparing 7-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Cyclization : Use of silylformamidine or substituted amines under reflux conditions in solvents like benzene or toluene .
- Functionalization : Introduction of the 3,5-dimethylpiperidin-1-yl group via nucleophilic substitution or coupling reactions. Optimize yields (e.g., 46–63%) by adjusting reaction time, temperature, and stoichiometry .
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to minimize trial-and-error approaches, as demonstrated in chemical reaction optimization .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 2.3–3.5 ppm for methyl groups) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z values within ±0.005 Da) .
- FTIR : Identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for pyrimidine rings) .
Advanced: How can computational modeling accelerate the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reaction pathways .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine datasets to predict bioactivity and solubility .
Advanced: What strategies address regioselectivity challenges during functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Steric and Electronic Control : Use bulky directing groups (e.g., trifluoromethyl) to steer reactivity .
- Catalysis : Employ palladium-catalyzed cross-coupling for precise C–N bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 7-position .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets from analogs (e.g., 7-hydrazinyl vs. 7-hydroxy derivatives) to identify critical substituents .
- Dose-Response Studies : Establish EC₅₀ values under standardized conditions to minimize variability .
- Crystallography : Resolve 3D structures (e.g., X-ray) to correlate conformation with activity .
Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- TLC Monitoring : Track reaction progress using Rf values (e.g., 0.3–0.5 in 7:3 hexane/EtOAc) .
Advanced: What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition across kinase panels (e.g., EGFR, VEGFR) .
- Cellular Assays : Assess antiproliferative activity in cancer cell lines (e.g., IC₅₀ in MCF-7 or A549 cells) .
- SAR Analysis : Modify substituents (e.g., 4-methoxyphenyl vs. 3-nitrophenyl) to optimize potency .
Advanced: How do solvent and catalyst choices influence the selectivity of cross-coupling reactions in its synthesis?
Methodological Answer:
- Solvent Polarity : DMSO enhances SNAr reactions at electron-deficient positions .
- Catalyst Systems : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling yields for aryl groups .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during piperidine substitution .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrimidine core .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperidine group .
- Temperature : Long-term storage at –20°C in inert atmosphere (N₂ or Ar) .
Advanced: How can researchers validate mechanistic hypotheses for its metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic products in hepatocyte assays .
- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidation at the methoxyphenyl group) .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to elucidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
